Dihydrofolic acid

Catalog No.
S526113
CAS No.
4033-27-6
M.F
C19H21N7O6
M. Wt
443.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrofolic acid

CAS Number

4033-27-6

Product Name

Dihydrofolic acid

IUPAC Name

2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C19H21N7O6

Molecular Weight

443.4 g/mol

InChI

InChI=1S/C19H21N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)

InChI Key

OZRNSSUDZOLUSN-UHFFFAOYSA-N

SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Dihydrofolate; NSC 165989; NSC-165989; NSC165989; 7,8-Dihydrofolic acid;

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Description

The exact mass of the compound Dihydrofolic acid is 443.1553 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dihydrofolic acid, also known as 7,8-dihydrofolate, is a derivative of folic acid (vitamin B9) with the chemical formula C19H21N7O6C_{19}H_{21}N_{7}O_{6} and a molecular weight of approximately 443.41 g/mol. This compound plays a critical role in the folate metabolism pathway and is essential for the biosynthesis of nucleotides, which are the building blocks of DNA and RNA. Dihydrofolic acid is produced from folic acid through a series of enzymatic reactions and is subsequently converted into tetrahydrofolic acid by the enzyme dihydrofolate reductase .

DHF's primary function lies in its conversion to THF by DHFR. THF acts as a carrier molecule for single carbon units used in various biosynthesis pathways, including purine and pyrimidine synthesis for DNA and RNA production [].

While DHF itself is not extensively studied for safety concerns, it is essential to consider its role in folate metabolism. Deficiency in folic acid can lead to various health problems, including birth defects and certain cancers [].

  • Conversion to Tetrahydrofolic Acid:
    Dihydrofolic Acid+NADPHTetrahydrofolic Acid+NADP+\text{Dihydrofolic Acid}+\text{NADPH}\rightarrow \text{Tetrahydrofolic Acid}+\text{NADP}^+
    This reaction is catalyzed by dihydrofolate reductase, which is crucial for nucleotide synthesis .
  • Involvement in Nucleotide Synthesis:
    Dihydrofolic acid serves as a precursor for the synthesis of purines and pyrimidines, which are vital for DNA replication and cell division .

Dihydrofolic acid is integral to various metabolic pathways, particularly in the synthesis of nucleotides and amino acids. Its conversion to tetrahydrofolate allows it to act as a cofactor in numerous enzymatic reactions, including those involved in:

  • Thymidine Synthesis: Essential for DNA synthesis.
  • Amino Acid Metabolism: Involvement in the synthesis of glycine and serine .

Due to its role in nucleic acid synthesis, dihydrofolic acid is a target for several chemotherapeutic agents that inhibit dihydrofolate reductase, effectively limiting cell proliferation in rapidly dividing cells such as cancer cells .

Dihydrofolic acid can be synthesized through various methods:

  • Reduction of Folic Acid:
    Folic acid can be reduced using reducing agents like dithionite or sodium borohydride to yield dihydrofolic acid .
  • Enzymatic Synthesis:
    Enzymes such as dihydrofolate reductase can convert folate to dihydrofolate under physiological conditions, making this a viable method for biological systems .

Research has shown that dihydrofolic acid interacts with various enzymes and metabolites within the folate cycle:

  • Dihydrofolate Reductase: This enzyme's inhibition by drugs like methotrexate highlights dihydrofolic acid's role in regulating nucleotide synthesis.
  • Polyglutamate Formation: Dihydrofolic acid can be converted into polyglutamate forms, which enhance its retention within cells and increase its biological efficacy .

Several compounds share structural similarities with dihydrofolic acid, each with unique properties:

Compound NameChemical FormulaKey Characteristics
Folic AcidC19H19N7O6C_{19}H_{19}N_{7}O_{6}Precursor to dihydrofolic acid; essential vitamin B9
TetrahydrofolateC19H23N7O6C_{19}H_{23}N_{7}O_{6}Active form involved in one-carbon metabolism
Pteroylmonoglutamic AcidC19H20N7O6C_{19}H_{20}N_{7}O_6A form of folate that can be converted into dihydrofolate

Dihydrofolic acid's uniqueness lies in its specific role as an intermediate between folic acid and tetrahydrofolate, making it crucial for nucleotide biosynthesis while being a target for therapeutic interventions aimed at inhibiting cell proliferation .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-0.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

443.15533142 g/mol

Monoisotopic Mass

443.15533142 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KXP0KNM559

Wikipedia

Dihydrofolic_acid

Dates

Modify: 2023-08-15
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